molecular formula C7H14O2S B1229816 7-Mercaptoheptanoic acid CAS No. 52000-32-5

7-Mercaptoheptanoic acid

Cat. No.: B1229816
CAS No.: 52000-32-5
M. Wt: 162.25 g/mol
InChI Key: AZJTUYPIWZAMTM-UHFFFAOYSA-N
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Description

7-Mercaptoheptanoic acid is an organic compound with the molecular formula C7H14O2S. It is characterized by the presence of a mercapto group (-SH) and a carboxylic acid group (-COOH) attached to a seven-carbon aliphatic chain. This compound is typically found as a colorless to pale yellow liquid or solid and is soluble in various organic solvents such as ethanol and dimethyl sulfoxide .

Biochemical Analysis

Biochemical Properties

7-Mercaptoheptanoic acid plays a significant role in biochemical reactions, primarily due to its mercapto group, which can act as a reducing agent. This compound interacts with various enzymes and proteins, often forming disulfide bonds with cysteine residues in proteins. These interactions can alter the structure and function of the proteins, influencing their activity. For example, this compound can interact with enzymes involved in redox reactions, such as thioredoxin and glutathione reductase, by forming reversible disulfide bonds .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways by modifying the redox state of signaling proteins. For instance, it can affect the activity of transcription factors such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) by altering the redox state of cysteine residues, thereby impacting gene expression. Additionally, this compound can influence cellular metabolism by interacting with enzymes involved in metabolic pathways, such as glycolysis and the tricarboxylic acid cycle .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the formation of disulfide bonds with cysteine residues in proteins, leading to changes in protein structure and function. This can result in the inhibition or activation of enzyme activity. For example, this compound can inhibit the activity of enzymes such as protein tyrosine phosphatases by forming disulfide bonds with their active site cysteine residues. Additionally, this compound can modulate gene expression by affecting the redox state of transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions but can degrade over time, especially in the presence of oxidizing agents. Long-term exposure to this compound can lead to sustained changes in cellular function, such as altered gene expression and metabolic activity. In vitro studies have shown that prolonged exposure to this compound can result in the accumulation of disulfide-bonded proteins, affecting cellular redox balance .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, this compound can act as an antioxidant, protecting cells from oxidative stress. At high doses, it can exhibit toxic effects, such as inducing oxidative stress and cell death. Studies in animal models have shown that high doses of this compound can lead to liver and kidney damage, highlighting the importance of dosage in determining its effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to fatty acid metabolism. This compound can be metabolized by enzymes such as acyl-CoA synthetase, which activates it for further metabolism. Additionally, this compound can influence metabolic flux by interacting with key enzymes in metabolic pathways, such as acetyl-CoA carboxylase and fatty acid synthase .

Transport and Distribution

Within cells, this compound is transported and distributed by various transporters and binding proteins. It can be taken up by cells through transporters such as monocarboxylate transporters and distributed to different cellular compartments. The localization and accumulation of this compound within cells can influence its activity and function, affecting cellular processes such as redox balance and metabolism .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. This compound can be directed to specific cellular compartments, such as the mitochondria and endoplasmic reticulum, through targeting signals and post-translational modifications. In these compartments, this compound can interact with specific proteins and enzymes, influencing their function and activity. For example, in the mitochondria, it can interact with enzymes involved in the electron transport chain, affecting cellular respiration .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Mercaptoheptanoic acid generally involves the reaction of heptanal with a thiol compound in the presence of sodium thiocyanate. The reaction proceeds under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process typically includes steps such as purification through distillation or recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 7-Mercaptoheptanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Mercaptoheptanoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison: 7-Mercaptoheptanoic acid is unique due to its specific combination of a mercapto group and a carboxylic acid group on a seven-carbon chain. This structure imparts distinct chemical properties, such as its ability to act as both a reducing agent and a nucleophile, which are not as pronounced in similar compounds .

Properties

IUPAC Name

7-sulfanylheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2S/c8-7(9)5-3-1-2-4-6-10/h10H,1-6H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZJTUYPIWZAMTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCS)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50199973
Record name 7-Mercaptoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50199973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52000-32-5
Record name 7-Mercaptoheptanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52000-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Mercaptoheptanoic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Mercaptoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50199973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-sulfanylheptanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the biological significance of 7-mercaptoheptanoic acid?

A1: this compound is a key component of coenzyme B (7-mercaptoheptanylthreonine phosphate), a vital cofactor in methanogenic bacteria. [, , , , ] Coenzyme B participates in methanogenesis, the process by which these organisms generate methane. [, , , , ] While its exact mechanism of action remains under investigation, research suggests it plays a role in energy conservation during methane production. [, , , , ]

Q2: How is this compound synthesized in methanogenic bacteria?

A2: Studies using stable isotope labeling have illuminated the biosynthetic pathway of this compound in methanogenic bacteria. [, ] The pathway starts with α-ketoglutarate, a citric acid cycle intermediate, undergoing a series of chain elongation reactions to form α-ketosuberate. [] α-Ketosuberate is then converted to this compound through a multi-step process involving sulfur incorporation from hydrogen sulfide. [] Several enzymes, including those homologous to isocitrate dehydrogenase, play a role in this intricate biosynthesis. []

Q3: How is this compound incorporated into coenzyme B?

A3: Research suggests that this compound is first coupled with the amino acid threonine to form N-(7-mercaptoheptanoyl)threonine. [] This intermediate is then phosphorylated in an ATP-dependent reaction to yield the final product, coenzyme B (7-mercaptoheptanylthreonine phosphate). [, ]

Q4: Can this compound or its derivatives support the growth of methanogens?

A4: Studies on Methanomicrobium mobile, a methanogen requiring a heat-stable growth factor, found that 7-mercaptoheptanylthreonine phosphate could support its growth. [] Interestingly, neither derivatives nor potential precursors of 7-mercaptoheptanylthreonine phosphate could substitute for its growth-promoting activity. [] This suggests a specific requirement for the intact molecule in M. mobile growth.

Q5: Does this compound have any applications outside of methanogenic metabolism?

A5: Research has explored the use of this compound as a linker molecule in the development of electrochemical biosensors for drug metabolism studies. [] One study demonstrated the use of this compound in a self-assembled monolayer on a gold electrode to immobilize cytochrome P450 3A4, a key drug-metabolizing enzyme. [] This P450-electrode, incorporated into a microfluidic platform, allowed for the electrochemical determination of binding affinities for various drugs, highlighting the potential of this compound in analytical applications. []

Q6: Can this compound be used in the design of enzyme inhibitors?

A6: While not a direct inhibitor itself, the structure of this compound has informed the design of potent histone deacetylase 6 (HDAC6) inhibitors. [] Specifically, the incorporation of a 7-sulfanylheptanoic acid moiety into macrocyclic peptides has been shown to significantly enhance their inhibitory potency against HDAC6. [] This modification facilitates a strong thiolate-zinc interaction within the enzyme's active site, contributing to the nanomolar activity observed for these inhibitors. [] This highlights the potential of this compound-derived structures in medicinal chemistry.

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